Product packaging for 2-Bromo-6-(trifluoromethyl)quinazoline(Cat. No.:)

2-Bromo-6-(trifluoromethyl)quinazoline

Cat. No.: B11721243
M. Wt: 277.04 g/mol
InChI Key: HEEFUZPUWUTFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethyl)quinazoline (CAS 1240595-08-7) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The strategic incorporation of bromo and trifluoromethyl substituents at the 2 and 6 positions, respectively, makes this derivative a particularly versatile building block for further structural elaboration via cross-coupling reactions and the introduction of fluorine-containing motifs to modulate potency and metabolic stability. The primary research value of this compound lies in the development of novel anticancer agents. The quinazoline scaffold is a well-established pharmacophore in oncology, forming the core structure of several FDA-approved tyrosine kinase inhibitors such as gefitinib, erlotinib, and afatinib, which target the Epidermal Growth Factor Receptor (EGFR) . Researchers are actively developing new quinazoline derivatives to create more efficient and safer anticancer drugs, with this bromo-trifluoromethyl analogue serving as a key synthetic intermediate in these efforts . Its structure is amenable to modifications that can yield compounds with significant therapeutic efficacy against various solid tumors . This product is strictly labeled For Research Use Only and is intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans, nor is it intended for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrF3N2 B11721243 2-Bromo-6-(trifluoromethyl)quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H4BrF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H

InChI Key

HEEFUZPUWUTFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Trifluoromethyl Quinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Bromo Position

The bromine atom at the C-2 position of 2-Bromo-6-(trifluoromethyl)quinazoline is an excellent handle for transition metal-catalyzed cross-coupling reactions. This approach is one of the most powerful and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of functional groups onto the quinazoline (B50416) core. nih.govmdpi.com The C-2 position of the quinazoline ring is known to be susceptible to oxidative addition by palladium catalysts, a key step in these transformations. nih.govmdpi.com

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction provides a direct route to 2-aryl and 2-heteroaryl quinazoline derivatives. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov

Typically, the reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalystBaseSolventTemperatureTypical Yield
Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane/H₂O, Toluene, or DMF80-120 °CHigh
Heteroarylboronic AcidPdCl₂(dppf)K₂CO₃DME/H₂O90 °CGood to High

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct pathway to 2-alkynyl-6-(trifluoromethyl)quinazolines. This reaction is of significant importance for synthesizing conjugated enynes and arylalkynes. The process characteristically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst. An amine, such as triethylamine (B128534) or diisopropylethylamine, serves as both the base and, frequently, the solvent.

The resulting 2-alkynylquinazolines are valuable intermediates themselves, amenable to further transformations such as cyclization or click chemistry reactions.

Table 2: Representative Conditions for Sonogashira Coupling

AlkyneCatalyst SystemBaseSolventTemperatureTypical Yield
Terminal Alkyne (Aryl or Alkyl)Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuINEt₃ or DIPEATHF, DMF, or NEt₃Room Temp. to 60 °CGood to High

Buchwald-Hartwig Amination and Other C-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-6-(trifluoromethyl)quinazolines by coupling the parent bromoquinazoline with a wide range of primary or secondary amines. The choice of phosphine ligand is critical to the success of the reaction and is often tailored to the specific amine coupling partner.

Beyond C-N bond formation, related palladium-catalyzed methods can be used to form C-O and C-S bonds, leading to the corresponding 2-ether and 2-thioether derivatives of the quinazoline scaffold, further expanding the synthetic utility of the 2-bromo intermediate.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemperatureTypical Yield
Primary/Secondary Aliphatic or Aromatic AminePd₂(dba)₃ / Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-110 °CGood to High

Regioselectivity and Scope of Functionalization on the Quinazoline Scaffold

For polyhalogenated heterocycles, regioselectivity is a critical consideration. However, in this compound, the single bromine atom at the C-2 position dictates the site of cross-coupling. The reactivity of C-X bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br >> C-Cl, making the C-2 bromo position highly susceptible to oxidative addition. mdpi.com

The C-2 position in the quinazoline ring is electronically distinct. Theoretical and experimental studies on related halo-heterocycles show that the oxidative addition of the palladium catalyst, which is often the rate-determining and selectivity-determining step, is influenced by factors including C-X bond dissociation energy and the interaction of the palladium catalyst's HOMO with the heterocycle's LUMO. acs.orgbaranlab.org In quinazolines, the C-2 and C-4 positions are the most electrophilic and thus the most reactive sites for such transformations. baranlab.orgnih.gov With a leaving group only at C-2, functionalization occurs there with high fidelity.

Nucleophilic Substitution Reactions on the Quinazoline Ring System

While transition-metal catalysis is dominant for functionalizing the C-2 position, the electronic nature of the quinazoline ring also permits reactivity via nucleophilic aromatic substitution (SNAr), particularly when strongly activated.

Impact of the Trifluoromethyl Group on Nucleophilic Aromatic Substitution (SNAr) Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence at the C-6 position of the quinazoline ring has a profound impact on the electron density of the entire heterocyclic system. By strongly withdrawing electron density through inductive effects, the -CF₃ group significantly activates the quinazoline ring towards nucleophilic attack. nih.govnih.gov

This activation is crucial for SNAr reactions. In an SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The rate of the reaction is heavily dependent on the stability of this intermediate. The -CF₃ group at C-6 helps to delocalize and stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate. nih.govacs.org

While the C-2 bromo group is more typically displaced via catalytic cycles, the enhanced electrophilicity of the quinazoline ring due to the -CF₃ group can facilitate SNAr reactions with very strong nucleophiles or under forcing conditions. More importantly, this electronic effect significantly increases the reactivity of other positions, such as C-4, should a suitable leaving group be present there. Studies on 2,4-dichloroquinazolines consistently show that SNAr reactions occur preferentially at the C-4 position, a preference that is enhanced by electron-withdrawing substituents on the benzo portion of the ring system. mdpi.com

Comparative Reactivity of C-2 Bromo vs. Other Halogenated Positions (e.g., C-4, C-7)

The reactivity of halogen substituents on the quinazoline scaffold is significantly influenced by their position. In metal-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl. However, the electronic environment of the quinazoline ring can override this trend.

The C-4 position of the quinazoline ring is particularly activated towards nucleophilic substitution and oxidative addition of palladium catalysts. nih.govmdpi.com This heightened reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom (N-3) enhances the electrophilicity of the C-4 carbon. nih.govmdpi.com Consequently, a chloro group at the C-4 position is often more labile than a bromo group at other positions on the carbocyclic ring, such as C-6 or C-7. nih.gov

Theoretical calculations have shown that despite the Csp²-Br bond being generally weaker than the Csp²-Cl bond, the bond dissociation energy of a C(4)-Cl bond in a quinazoline derivative can be lower than that of a C(6)-Br bond due to this electronic activation. nih.gov For instance, in studies on 6-bromo-2,4-dichloroquinazoline, selective cross-coupling reactions occur preferentially at the C-4 position, demonstrating its superior reactivity over the C-6 bromo and C-2 chloro positions. mdpi.com The reactivity at the C-2 position is generally considered to be less than at the C-4 position in such reactions. mdpi.com This differential reactivity allows for sequential and site-selective functionalization of polyhalogenated quinazolines.

PositionHalogenRelative Reactivity in Cross-CouplingInfluencing FactorReference
C-4-ClHighα-nitrogen effect from N-3 nih.govmdpi.com
C-2-BrModerateLess activated than C-4 mdpi.com
C-6/C-7-BrLowStandard aryl bromide reactivity nih.gov

Transformations Involving the Trifluoromethyl Group (Theoretical Framework)

The trifluoromethyl (CF₃) group is generally considered to be chemically stable and inert, which contributes to its prevalence in biologically active molecules by enhancing metabolic stability and lipophilicity. acs.orgnih.gov However, under specific conditions, the CF₃ group can undergo transformations.

The theoretical framework for the reactivity of the CF₃ group often involves its anionic activation. acs.orgacs.org When the CF₃ group is located on a (hetero)aromatic ring in a position that is conjugated with an ionizable group, such as a hydroxyl (-OH) or an amino (-NH) group, it can be "anionically activated." acs.org This activation, typically achieved using strong bases, facilitates the transformation of the CF₃ group into other functionalities. acs.org For example, anionically activated aromatic CF₃ groups have been converted into carboxylic acids, amides, and even fused to form new heterocyclic rings under mild aqueous conditions. acs.orgacs.orgnih.gov While this compound does not possess an activating group directly conjugated to the trifluoromethyl moiety in its ground state, transformations at the quinazoline core (e.g., introduction of a hydroxyl or amino group at a suitable position) could theoretically enable such subsequent reactions of the CF₃ group.

Studies on C-F Bond Reactivity and Functionalization in Trifluoromethylated Heterocycles

Direct functionalization of the carbon-fluorine (C-F) bond in a trifluoromethyl group is a challenging but increasingly feasible area of synthetic chemistry. rsc.orgrsc.org The C-F bond is the strongest single bond in organic chemistry, necessitating specific strategies for its activation. rsc.org

Research on trifluoromethylated heterocycles has demonstrated several approaches to achieve C-F bond functionalization:

Transition-Metal Catalysis: Transition metal complexes can be used to achieve the cleavage of C-F bonds in trifluoromethylated aromatic compounds. rsc.org

Lewis Acid and Base Conditions: Main-group Lewis acids and specific base conditions can also facilitate C-F bond activation. rsc.org

Photoredox Catalysis: Single-electron transfer (SET) processes, often initiated by visible light photoredox catalysis, provide an alternative pathway for the defluoroalkylation of trifluoromethylarenes. rsc.org

Umpolung Reactivity: In specific cases, such as with 4-trifluoromethylpyridines, the reactivity of the CF₃ group can be inverted (umpolung) via the formation of a pyridyldifluoromethyl anion, enabling asymmetric defluoroallylation reactions. chemrxiv.org

These studies provide a proof-of-concept for the potential derivatization of the CF₃ group in this compound, which could lead to the synthesis of partially fluorinated analogues.

MethodDescriptionApplicable SubstratesReference
Transition-Metal CatalysisCleavage of C-F bonds via metal complexes.Trifluoromethylated aromatic compounds. rsc.org
Photoredox CatalysisSingle-electron transfer (SET) to initiate defluoroalkylation.Trifluoromethylarenes. rsc.org
Umpolung C-F ActivationFormation of a difluoromethyl anion intermediate for nucleophilic attack.4-Trifluoromethylpyridines. chemrxiv.org

C-H Functionalization at Peripheral Positions for Advanced Structural Elaboration

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. bohrium.com For the quinazoline scaffold, various C-H bonds can be targeted for elaboration, offering pathways to novel derivatives.

Studies have shown that C-H bonds at several positions on the quinazoline ring system can be functionalized. For example, C-H arylation, amination, and annulation reactions have been successfully demonstrated on quinazolinone and quinazoline derivatives. bohrium.com In the context of this compound, the peripheral C-H bonds on the benzene (B151609) ring (C-5, C-7, and C-8) are potential sites for such transformations. The regioselectivity of these reactions would depend on the specific catalyst and directing group strategy employed. For instance, dearomatization of quinazoline through anion-binding catalysis has been shown to be a viable strategy for introducing new functional groups. acs.org This approach highlights the potential for advanced structural modifications beyond simple substitution of the existing bromo group.

Computational and Theoretical Investigations on 2 Bromo 6 Trifluoromethyl Quinazoline

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to predicting the electronic behavior of a molecule. These methods can elucidate electron distribution, orbital energies, and reactive sites, which are key to understanding chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov

For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are commonly employed to determine these orbital energies. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In related 6-bromo quinazoline derivatives, the HOMO has been observed to be located on the bromobenzene and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinazolines

Compound Class HOMO (eV) LUMO (eV) Energy Gap (eV)
6-Bromo-quinazolin-4-one derivatives -6.1 to -6.5 -1.4 to -1.8 4.1 to 4.8

Note: This table presents typical values for related compound classes to illustrate the expected range. Specific values for 2-Bromo-6-(trifluoromethyl)quinazoline would require dedicated calculations.

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting a molecule's reactive sites. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue or green) are electron-deficient and are preferred sites for nucleophilic attack. nih.gov

In studies of similar quinazoline structures, MESP analysis has shown that electronegative atoms, such as the nitrogen atoms in the quinazoline ring and the oxygen of a carbonyl group (if present), correspond to regions of negative electrostatic potential. nih.gov The hydrogen atoms and other electron-withdrawing groups contribute to areas of positive potential. This analysis helps in predicting how the molecule will interact with other reagents.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. By calculating the energy of various conformers, a potential energy landscape can be constructed. This landscape helps identify the most stable, low-energy conformations that the molecule is likely to adopt. For relatively rigid structures like the quinazoline core, this analysis focuses on the rotation of substituent groups. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational stability and dynamic behavior of a compound in a given environment, such as in a solvent or interacting with a biological target. researchgate.net

In the context of quinazoline derivatives, MD simulations have been used to assess the stability of the compound when bound to a protein's active site. researchgate.net Key metrics, such as the Root-Mean-Square Deviation (RMSD), are calculated to measure the deviation of the molecule's atomic positions from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the compound maintains a consistent conformation and is stable within its environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced properties.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For quinazoline derivatives, a wide range of descriptors can be relevant to their reactivity and selectivity, including: nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and HOMO/LUMO energies. They are crucial for modeling interactions driven by electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific shape indices. They are important for understanding how a molecule fits into a binding site.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Thermodynamic Descriptors: Properties such as heat of formation, Gibbs free energy, and logP (a measure of lipophilicity) can be critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By developing a QSAR model that correlates these descriptors with a measured biological activity, researchers can identify the key molecular features that drive the desired outcome. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Type Examples Relevance
Electronic HOMO/LUMO energies, Dipole Moment, Atomic Charges Reactivity, intermolecular interactions
Steric Molecular Weight, Molar Volume, Surface Area Binding affinity, steric hindrance
Topological Wiener Index, Kier & Hall indices Molecular shape and branching

| Thermodynamic | LogP, Molar Refractivity, Gibbs Free Energy | Pharmacokinetics, membrane permeability |

Predictive Modeling for Structure-Reactivity Correlations

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. For quinazoline derivatives, these models are crucial for forecasting their behavior and prioritizing synthetic targets.

Computational studies on 6-bromo quinazoline derivatives have utilized Density Functional Theory (DFT) to analyze molecular properties that govern reactivity. nih.gov Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to compare the stability of different 6-bromo-quinazolin-4(3H)-one derivatives, indicating that a larger HOMO-LUMO gap corresponds to greater thermodynamic stability. nih.gov

QSAR models often incorporate a range of physicochemical descriptors to predict biological activity. For the broader class of quinazoline derivatives, descriptors such as globularity (glob), molar refractivity (mr), topological polar surface area (TPSA), and the partition coefficient (Log P) have been successfully used to build predictive models for their inhibitory activity against protein kinases.

Table 1: Key Descriptors in QSAR Models for Quinazoline Derivatives and Their Significance.
DescriptorSignificance in ModelingComputational Method
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Density Functional Theory (DFT)
Molar Refractivity (MR)Relates to the volume of the molecule and London dispersion forces, affecting binding interactions.Molecular Mechanics / Semi-empirical methods
Topological Polar Surface Area (TPSA)Estimates the polar surface area, which is crucial for predicting membrane permeability and drug transport.Fragment-based contribution methods
Log P (Partition Coefficient)Measures the lipophilicity of the molecule, influencing its solubility and ability to cross biological membranes.Fragment-based or atom-based methods
Globularity (Glob)A measure of the molecule's sphericity, which can influence how it fits into a binding pocket.Molecular geometry calculations

These predictive models are instrumental in the rational design of new derivatives of this compound with tailored reactivity or biological function, thereby reducing the need for extensive empirical screening.

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a molecular-level view of reaction mechanisms, allowing for the exploration of transition states, reaction intermediates, and potential energy surfaces. This detailed understanding is vital for optimizing reaction conditions and predicting the outcomes of new chemical transformations.

DFT and Møller–Plesset second-order perturbation theory (MP2) are powerful quantum mechanical methods used to investigate reaction pathways. For example, computational studies on the formation of related 2-chloro-quinazoline derivatives have mapped out multiple potential reaction pathways. nih.gov These calculations can determine the activation energies for each step, identifying the most energetically favorable route and explaining why certain products are formed preferentially. Such studies often employ a Polarized Continuum Model (PCM) to account for solvent effects, providing a more accurate representation of the reaction environment.

Molecular dynamics (MD) simulations offer another layer of insight, particularly for understanding how a molecule like this compound might interact with biological targets such as enzymes. nih.gov MD simulations can model the dynamic behavior of the ligand-receptor complex over time, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the bound state. nih.govnih.gov

Pathways for Halogenation and Trifluoromethylation Reactions

The synthesis of this compound involves key halogenation and trifluoromethylation steps. Computational chemistry is instrumental in elucidating the mechanisms of these critical transformations.

Halogenation: The introduction of a bromine atom onto the quinazoline scaffold can occur through various mechanisms. Computational studies can distinguish between different pathways, such as electrophilic aromatic substitution or radical-mediated processes. DFT calculations can model the transition states for bromine addition at different positions on the aromatic ring, explaining the observed regioselectivity. Furthermore, for more complex transformations like palladium-catalyzed C-H halogenation, computational models can help to elucidate the catalytic cycle, including oxidative addition, C-H activation, and reductive elimination steps.

Trifluoromethylation: The trifluoromethyl group is a crucial substituent in medicinal chemistry, and understanding its introduction is of great interest. Recent synthetic advances have utilized visible-light-induced radical cascade reactions to install trifluoromethyl groups. Computational modeling can shed light on these photoredox processes by:

Calculating the redox potentials of the photocatalyst.

Modeling the formation of the trifluoromethyl radical from a precursor like bromotrifluoromethane (CF3Br).

Mapping the potential energy surface of the subsequent radical addition and cyclization steps.

Table 2: Computational Approaches for Elucidating Reaction Mechanisms.
Reaction TypeComputational MethodKey Insights Provided
Halogenation (e.g., Electrophilic)DFT, Transition State TheoryActivation energies, reaction intermediates, regioselectivity, nature of the halogenating agent.
Trifluoromethylation (e.g., Radical)DFT, Time-Dependent DFT (TD-DFT)Radical stability, potential energy surfaces for radical addition, role of photocatalysts.
Nucleophilic SubstitutionDFT with PCMSolvent effects, activation barriers, LUMO coefficients to predict sites of attack. nih.gov
Metal-Catalyzed CouplingDFTElucidation of catalytic cycles, ligand effects, stability of intermediates.

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity: Many reactions involving substituted quinazolines can yield multiple constitutional isomers. Computational modeling is exceptionally adept at predicting and explaining regioselectivity. A prominent example is the nucleophilic aromatic substitution (SNAr) on di-substituted quinazolines. DFT calculations have shown that the regioselectivity of these reactions is governed by both electronic and energetic factors. By calculating the LUMO coefficients of the electrophilic quinazoline ring, researchers can identify the atoms most susceptible to nucleophilic attack. Furthermore, by modeling the transition states for attack at different positions, the corresponding activation energies can be calculated. The pathway with the lower activation energy is kinetically favored, thus determining the major regioisomer.

Stereoselectivity: While this compound itself is achiral, its subsequent reactions can generate chiral centers. Predicting the stereochemical outcome of such reactions is a significant challenge that computational chemistry can address. By calculating the transition state energies for the formation of different stereoisomers (enantiomers or diastereomers), computational models can predict which product will be formed in excess. For instance, in a [3+2] cycloaddition reaction, DFT methods can be used to explore the different approach modes of the reactants, leading to various stereoisomeric products. researchgate.net The energy differences between the competing transition states allow for a quantitative prediction of the diastereomeric or enantiomeric excess, guiding the development of asymmetric syntheses.

Table 3: Computational Prediction of Regioselectivity in SNAr Reactions.
Reactive PositionCalculated LUMO Coefficient (Arbitrary Units)Calculated Activation Energy (kcal/mol)Predicted Outcome
C2-PositionLowerHigherMinor Product
C4-PositionHigherLowerMajor Product

Note: This table represents a generalized finding from studies on related 2,4-disubstituted quinazolines, where the C4 position is often found to be more reactive toward nucleophiles.

In Silico Screening Methodologies for Identifying Synthetic Precursors and Optimizing Reaction Conditions

Identifying Synthetic Precursors: Before embarking on a synthetic route, computational tools can be used to screen virtual libraries of compounds to identify optimal starting materials or reagents. This in silico screening can be based on various criteria, including predicted reactivity, structural compatibility, or desired electronic properties. For instance, if a specific reaction requires an electron-rich precursor, a database of commercially available compounds can be computationally screened to find molecules with a high HOMO energy. This approach streamlines the selection of starting materials, saving time and resources.

Optimizing Reaction Conditions: Computational chemistry also plays a vital role in optimizing reaction conditions such as solvent, temperature, and catalyst choice. researchgate.netnih.gov

Solvent Effects: By using implicit solvent models (like PCM) or explicit solvent molecules in a simulation box, the effect of different solvents on reaction rates and equilibria can be predicted. researchgate.net This helps in selecting a solvent that preferentially stabilizes the transition state of the desired reaction pathway.

Temperature Effects: Transition state theory, combined with calculated vibrational frequencies, can be used to estimate the effect of temperature on reaction rate constants, helping to determine the optimal temperature range for a synthesis.

Catalyst Selection: DFT can be used to model the catalytic cycle of a reaction with different potential catalysts. By comparing the activation barriers for the rate-determining step with each catalyst, the most efficient one can be identified in silico before experimental validation.

Table 4: Workflow for In Silico Screening and Optimization.
StepDescriptionComputational Tools
1. Define ObjectiveSpecify desired properties of precursor or target reaction outcome (e.g., high yield, specific regioselectivity).N/A
2. Virtual Library GenerationCreate or obtain a database of potential precursors or reaction conditions (e.g., different solvents, catalysts).Chemical database software
3. Descriptor CalculationCalculate relevant quantum chemical or physicochemical properties for all entries in the library.DFT, Molecular Mechanics
4. Screening and FilteringFilter the library based on predefined criteria (e.g., HOMO energy > X, activation energy < Y).Custom scripts, QSAR models
5. Detailed Mechanistic StudyPerform in-depth computational analysis on a small number of top candidates to validate their suitability.DFT, MP2, MD Simulations
6. Experimental ValidationSynthesize and test the most promising candidates identified through computational screening.Laboratory synthesis and analysis

Advanced Analytical Characterization Techniques in Quinazoline Research

Spectroscopic Analysis for Comprehensive Structural Elucidation

The definitive identification of a new chemical entity like 2-Bromo-6-(trifluoromethyl)quinazoline relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and unambiguous assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Proton, Carbon, and Fluorine Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would reveal the number of different proton environments, their multiplicity (splitting patterns), and their relative positions. The aromatic protons on the quinazoline (B50416) ring system would exhibit characteristic chemical shifts and coupling constants, which are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal, with its chemical shift indicative of its hybridization and the nature of its neighboring atoms. The carbon atom attached to the bromine would be expected to show a downfield shift, while the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an indispensable tool. It provides a direct and highly sensitive method for observing the fluorine atoms. A single sharp resonance would be expected for the three equivalent fluorine atoms of the CF₃ group, with a chemical shift characteristic of its electronic environment on the quinazoline ring. rsc.org

Table 1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (ppm) and Coupling Constants (Hz)
¹H NMRAromatic protons would appear in the downfield region (typically 7.5-9.0 ppm). The precise shifts and coupling patterns would depend on the specific substitution pattern.
¹³C NMRAromatic carbons would resonate between 120-160 ppm. The carbon of the CF₃ group would show a characteristic quartet with a large C-F coupling constant. The carbon attached to the bromine would also be identifiable.
¹⁹F NMRA single resonance for the CF₃ group would be expected, likely in the range of -60 to -70 ppm relative to a standard.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the different types of nuclei present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. This is invaluable for piecing together the fragments of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

The combined use of these 2D NMR techniques would allow for a complete and confident assignment of all proton and carbon signals, solidifying the structural elucidation. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₉H₄BrF₃N₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would also be readily observable, providing further confirmation of the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C=N stretching vibrations within the quinazoline ring, typically in the region of 1620-1580 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in the 1300-1100 cm⁻¹ region.

C-Br stretching vibrations , which would be found in the lower frequency region of the spectrum.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)quinazoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and trifluoromethylation. For example, derivatives are synthesized from precursors like 5-chloro-2-nitrobenzoic acid through hydrolysis, reduction (e.g., using SnCl₂/HCl), coupling (e.g., with EDCI/HOBt), and cyclization (e.g., using formamide/POCl₃). The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions. Yields range from 47% to 66%, with intermediates characterized by ¹H NMR and ESIMS .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is used to confirm substituent positions and purity, with characteristic shifts for bromo and trifluoromethyl groups (e.g., δ 8.29 ppm for pyridine protons). ESIMS or LC-MS provides molecular ion peaks (e.g., m/z 292.2 [M⁺] for brominated intermediates). Elemental analysis (C, H, N) validates stoichiometry, with discrepancies ≤0.3% indicating purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; wash hands post-experiment. Waste must be segregated and disposed via certified biohazard services. Safety data sheets (SDS) for related brominated compounds recommend P264 (wash skin), P305 (eye contact), and P337/P313 (seek medical aid for irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in quinazoline trifluoromethylation?

  • Methodological Answer : Solvent polarity and temperature critically influence trifluoromethylation. For example, DMF at 80°C enhances nucleophilic substitution with CF₃Cu reagents. Catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) and stoichiometric adjustments (2–3 equiv of CF₃ sources) can boost yields. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc) .

Q. What experimental designs are used to evaluate the antitumor activity of this compound derivatives?

  • Methodological Answer : Use methyl thiazolyl tetrazolium (MTT) assays on cancer cell lines (e.g., MCF-7, PC-3, A549). Prepare serial dilutions (1–100 μM), incubate for 72 hours, and measure absorbance at 490 nm. Calculate IC₅₀ values using nonlinear regression. Include positive controls (e.g., cisplatin) and validate with triplicate experiments. Structure-activity relationships (SAR) are derived by modifying substituents (e.g., aryl groups) .

Q. How can computational models predict the solubility and reactivity of this compound?

  • Methodological Answer : Apply the C-PCM solvation model (Conductor-like Polarizable Continuum Model) to compute solvation energies and electronic properties. Optimize geometries at the B3LYP/6-31G* level in Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity trends. Validate predictions against experimental solubility in DMSO/water mixtures .

Q. How to resolve contradictions in spectral data for brominated quinazoline intermediates?

  • Methodological Answer : Cross-validate ¹H NMR with ¹³C NMR and HSQC to assign ambiguous peaks. For ESIMS discrepancies, perform HRMS (High-Resolution Mass Spectrometry) to confirm exact masses (e.g., 291.9978 for C₁₄H₁₀BrFO). Check for isotopic patterns (e.g., ¹:¹ for Br²⁺/Br⁸¹) and compare with synthetic byproducts (e.g., dehalogenated species) .

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